molecular formula C22H26N2O3 B15030402 ethyl 5-[2-(dimethylamino)ethoxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate

ethyl 5-[2-(dimethylamino)ethoxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B15030402
M. Wt: 366.5 g/mol
InChI Key: FNYAPDXDSVIDFZ-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(dimethylamino)ethoxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes an indole ring, a dimethylaminoethoxy group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[2-(dimethylamino)ethoxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . The dimethylaminoethoxy group can be introduced through nucleophilic substitution reactions, where dimethylaminoethanol reacts with an appropriate leaving group on the indole ring . The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[2-(dimethylamino)ethoxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethoxy group, where nucleophiles replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Dimethylaminoethanol, various nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Ethyl 5-[2-(dimethylamino)ethoxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-[2-(dimethylamino)ethoxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions . The dimethylaminoethoxy group can enhance its solubility and bioavailability, facilitating its transport and distribution within the body.

Comparison with Similar Compounds

Ethyl 5-[2-(dimethylamino)ethoxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate can be compared with other indole derivatives and compounds containing dimethylaminoethoxy groups:

The uniqueness of this compound lies in its combination of the indole ring and the dimethylaminoethoxy group, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

ethyl 5-[2-(dimethylamino)ethoxy]-2-methyl-1-phenylindole-3-carboxylate

InChI

InChI=1S/C22H26N2O3/c1-5-26-22(25)21-16(2)24(17-9-7-6-8-10-17)20-12-11-18(15-19(20)21)27-14-13-23(3)4/h6-12,15H,5,13-14H2,1-4H3

InChI Key

FNYAPDXDSVIDFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCCN(C)C)C3=CC=CC=C3)C

Origin of Product

United States

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